molecular formula C9H10ClFO B1416237 3-(2-Chloro-6-fluorophenyl)propan-1-ol CAS No. 862574-70-7

3-(2-Chloro-6-fluorophenyl)propan-1-ol

Cat. No. B1416237
M. Wt: 188.62 g/mol
InChI Key: AMHLSBIWZHOZLQ-UHFFFAOYSA-N
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Description

“3-(2-Chloro-6-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO . It is also known as Benzenepropanol, 2-chloro-6-fluoro .


Molecular Structure Analysis

The molecular structure of “3-(2-Chloro-6-fluorophenyl)propan-1-ol” consists of a three-carbon chain (propan-1-ol) attached to a phenyl ring. The phenyl ring has chlorine and fluorine substituents at the 2nd and 6th positions respectively .

Scientific Research Applications

Crystal Structure Analysis

  • Field : Crystallography
  • Application : The compound is used in the construction of bioactive heterocycles .
  • Method : The compound was synthesized by the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde . The structure exhibits intermolecular hydrogen bond of the type C-H…N .
  • Results : The compound crystallizes in the orthorhombic space group Pca 2 1 with cell parameters a = 29.1430 (3)Å, b = 4.1290 (16)Å, c = 11.205 (4)Å, Z = 4 .

Synthesis of Antidepressant Molecules

  • Field : Medicinal Chemistry
  • Application : The compound is used in the synthesis of antidepressant molecules .
  • Method : The synthesis of antidepressant molecules involves metal-catalyzed procedures . Key structural motifs included in antidepressant drugs can be synthesized using metal-catalyzed steps .
  • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHLSBIWZHOZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651241
Record name 3-(2-Chloro-6-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)propan-1-ol

CAS RN

862574-70-7
Record name 3-(2-Chloro-6-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(2-chloro-6-fluoro-phenyl)-acrylic acid ethyl ester in dried tetrahydrofuran (300 mL) was added to a suspension of lithium aluminum hydride (30 g, 0.78 mol) in anhydrous tetrahydrofuran (200 mL) at 0° C. The reaction mixture was stirred for 3 hours, and then cooled to 0° C. and quenched by the addition of water (30 g) and a 10% aqueous solution of sodium hydroxide (30 mL). The resulting solid was filtered, washed with tetrahydrofuran, and then purified by silica gel column chromatography to afford 3-(2-chloro-6-fluoro-phenyl)-propan-1-ol (21 g, 0.11 mol, 43% from 2-chloro-6-fluoro-benzaldehyde).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
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300 mL
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solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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